Geranylacetone
Description
Geranylacetone has been reported in Camellia sinensis, Malus, and other organisms with data available.
Geranyl acetone is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5E)-6,10-dimethylundeca-5,9-dien-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUNIKWNYHEJJ-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
CC(=CCC/C(=C/CCC(=O)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052053 | |
| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |
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Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma | |
| Record name | Geranylacetone | |
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| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Solubility |
slightly soluble in water; soluble in oil, sparingly soluble (in ethanol) | |
| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
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Density |
0.861-0.873 | |
| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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CAS No. |
3796-70-1, 68228-05-7, 689-67-8 | |
| Record name | Geranylacetone | |
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| Record name | Geranylacetone | |
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| Record name | Undecadien-2-one, 6,10-dimethyl- | |
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| Record name | Dihydropseudoionone | |
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| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)- | |
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| Record name | Undecadien-2-one, 6,10-dimethyl- | |
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| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl- | |
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| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |
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| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |
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| Record name | 6,10-dimethylundecadien-2-one | |
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| Record name | (E)-6,10-dimethylundeca-5,9-dien-2-one | |
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| Record name | GERANYLACETONE | |
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Chemical Synthesis and Derivatization of Geranylacetone
Methodological Advancements in Geranylacetone Synthesis
Recent progress in this compound synthesis highlights the integration of green chemistry principles and biocatalytic strategies to enhance sustainability and selectivity.
Grindstone methodologies represent a solvent-free approach to chemical synthesis, offering milder reaction conditions and high yields. This method involves the physical grinding of solid reactants, promoting reactions through mechanical energy.
The grindstone method, leveraging Mannich condensation, has been successfully employed for the synthesis of this compound derivatives. This approach involves grinding a mixture of citral, acetone, and a substituted amine. The reaction proceeds under mild, solvent-free conditions, yielding this compound derivatives (e.g., compounds 1a-1f) with high efficiency. Yields for these derivatives have been reported in the range of 88% to 92%. mdpi.comx-mol.netresearchgate.netresearchgate.net The synthesized compounds are typically characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. mdpi.comx-mol.netresearchgate.netresearchgate.net
Table 1: Representative Yields of this compound Derivatives via Grindstone Mannich Condensation
| Derivative Class | Yield Range (%) | Reaction Conditions | Characterization Methods |
| This compound Derivatives (1a-1f) | 88–92 mdpi.com | Grindstone method, solvent-free, mild mdpi.comx-mol.netresearchgate.netresearchgate.net | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis mdpi.comx-mol.netresearchgate.netresearchgate.net |
Tyrosinase, an enzyme containing Cu(II), has been utilized as a catalyst in the grindstone process for the preparation of this compound analogues, specifically Mannich base derivatives. researchgate.netistis.sh.cnfrontiersin.orgnih.govdntb.gov.ua This biocatalytic approach facilitates the Mannich reaction under favorable conditions, resulting in high yields of the desired Mannich bases. researchgate.netfrontiersin.orgnih.govdntb.gov.ua The proposed mechanism involves the rapid combination of amine and aldehyde to form a Schiff base, while the tyrosinase enzyme simultaneously pre-activates the ketone, generating an enolate anion. nih.gov Copper-containing materials are considered essential for these enzyme-catalyzed Mannich base reactions. nih.gov The resulting this compound Mannich base derivatives (e.g., 1a-1l) are characterized by FTIR, Nuclear Magnetic Resonance, and mass spectral analyses. researchgate.netfrontiersin.orgnih.govdntb.gov.ua
Chemoenzymatic strategies combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offering highly selective routes to complex molecules.
Squalene-hopene cyclases (SHCs) are a class of enzymes with considerable potential for the industrial synthesis of enantiopure cyclic terpenoids. d-nb.inforesearchgate.netresearchgate.netacs.orgdntb.gov.uanih.govresearchgate.net A significant advancement in SHC catalysis involves overcoming the enzyme's inherent strict (S)-enantioselectivity at the stereocenter formed after the initial cyclization step. d-nb.inforesearchgate.netacs.orgdntb.gov.uanih.govresearchgate.net
Engineered SHC variants, such as AciSHC, have demonstrated the ability to synthesize monocyclic (R)-γ-dihydroionone from (E/Z)-geranylacetone. d-nb.inforesearchgate.netdntb.gov.uanih.gov Through enzyme and process optimization, the conversion to this desired product has been increased to 79%. d-nb.inforesearchgate.netdntb.gov.ua Notably, these engineered AciSHC variants exhibit the capacity to differentiate between geometric isomers of this compound. The (Z)-isomer of this compound yields the monocyclic (R)-γ-dihydroionone with high enantiomeric excess (>99% ee), while the (E)-isomer is converted to the (S,S)-bicyclic ether with excellent enantiomeric purity (>95% ee). d-nb.infodntb.gov.uanih.gov SHCs initiate cyclization by protonating unactivated olefins, carbonyls, and epoxides, capable of locking linear terpenoid substrates into defined chiral conformations for precise stereocontrol. researchgate.netnih.gov
Table 2: SHC-Catalyzed Conversion of this compound Isomers
| Substrate Isomer | Product | Enantiomeric Excess (ee) | Conversion (%) | Reference |
| (Z)-Geranylacetone | (R)-γ-dihydroionone | >99% d-nb.infodntb.gov.uanih.gov | Up to 79% d-nb.inforesearchgate.netdntb.gov.ua | d-nb.inforesearchgate.netdntb.gov.uanih.gov |
| (E)-Geranylacetone | (S,S)-Bicyclic Ether | >95% d-nb.infodntb.gov.uanih.gov | Not specified for (E)-isomer conversion rate, but product formed d-nb.infodntb.gov.uanih.gov | d-nb.infodntb.gov.uanih.gov |
Achieving regio- and stereoselective mono-reduction of specific C=C bonds within conjugated dienes, such as pseudoionone (B86502), presents a significant challenge in organic synthesis. researchgate.netresearchgate.netagrisearch.cnorcid.orguni-graz.atchemrxiv.orgmolaid.com Biocatalysis offers a solution to this challenge.
Old Yellow Enzyme 1 (OYE1) from Saccharomyces pastorianus has been identified as a highly suitable biocatalyst for the regio- and stereoselective 1,4-reduction of pseudoionone, an α,β,γ,δ-bisunsaturated ketone, to this compound. researchgate.netresearchgate.netorcid.orguni-graz.atchemrxiv.orgmolaid.com This enzymatic reduction tolerates elevated substrate concentrations, with conversions exceeding 99% at 100 mM pseudoionone and 80% at 200 mM. researchgate.netmolaid.com Notably, using permeabilized Escherichia coli cells overexpressing OYE1, conversions greater than 99% were achieved at 100 mM pseudoionone concentration without the need for an organic co-solvent. researchgate.netmolaid.com Preparative scale reactions (0.5 g) have demonstrated an 80% isolated yield of pure this compound. researchgate.netmolaid.com
Furthermore, the ene-reductase from Zymomonas mobilis (NCR) facilitates the stereoselective reduction of the (E,E)-pseudoionone isomer over the (E,Z)-isomer. This results in the production of both (E)-geranylacetone and (E,Z)-pseudoionone with an isomeric excess exceeding 60%. researchgate.netmolaid.com
Table 3: Biocatalytic 1,4-Mono-Reduction of Pseudoionone to this compound
| Biocatalyst | Substrate (Pseudoionone) Concentration | Conversion (%) | Isolated Yield (%) | Stereoselectivity | Reference |
| OYE1 (Saccharomyces pastorianus) | 100 mM | >99 researchgate.netmolaid.com | - | Regio- and Stereoselective 1,4-reduction researchgate.netresearchgate.netorcid.orguni-graz.atchemrxiv.orgmolaid.com | researchgate.netmolaid.com |
| OYE1 (Saccharomyces pastorianus) | 200 mM | 80 researchgate.netmolaid.com | - | Regio- and Stereoselective 1,4-reduction researchgate.netresearchgate.netorcid.orguni-graz.atchemrxiv.orgmolaid.com | researchgate.netmolaid.com |
| OYE1 (in permeabilized E. coli cells) | 100 mM | >99 researchgate.netmolaid.com | 80 (0.5 g scale) researchgate.netmolaid.com | Regio- and Stereoselective 1,4-reduction (without organic co-solvent) researchgate.netmolaid.com | researchgate.netmolaid.com |
| NCR (Zymomonas mobilis) | Not specified | - | - | Stereoselective reduction of (E,E)- over (E,Z)-pseudoionone (isomeric excess >60%) researchgate.netmolaid.com | researchgate.netmolaid.com |
Chemoenzymatic Synthesis of this compound and Analogues
Squalene-Hopene Cyclase (SHC) Biocatalysis for Enantiopure Cyclic Terpenoids
Analytical Characterization of Synthesized this compound Compounds
The rigorous analytical characterization of synthesized this compound compounds and their derivatives is fundamental to confirm their identity, purity, and structural integrity. A combination of advanced spectroscopic and elemental analysis techniques is routinely employed for this purpose, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua These methods provide complementary data, allowing for comprehensive structural elucidation and compositional verification.
Spectroscopic Analysis of this compound and its Derivatives
FTIR spectroscopy is utilized to identify the characteristic functional groups within this compound and its derivatives by analyzing their vibrational modes. For this compound derivatives, notable absorption bands have been observed in specific regions of the infrared spectrum. For instance, the presence of an -NH group is indicated by absorption bands typically found between 3350.23 and 3356.54 cm⁻¹. mdpi.com The stretching vibrations of C-H bonds within a phenyl ring can be observed in the range of 2720.45 to 2726.98 cm⁻¹. mdpi.com A strong absorption band characteristic of the carbonyl group (-C=O) is generally found between 1621.68 and 1627.70 cm⁻¹. mdpi.com Specific examples from research include a this compound derivative (compound 1f) exhibiting IR bands at 3352, 3168, 2722, and 1623 cm⁻¹. mdpi.com The formation of oxiran rings in epoxy-derivatives of this compound can also be confirmed through distinct changes in their FTIR spectra. researchgate.netnih.gov
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful technique for determining the precise molecular structure of this compound and its derivatives by providing information on the chemical environment of hydrogen and carbon atoms.
¹H NMR Spectroscopy: Proton NMR spectra of this compound derivatives typically show characteristic signals corresponding to different proton environments. For instance, signals attributed to -NH protons are observed in the range of δ 9.36–9.46 ppm. mdpi.com Methylene and methine protons (-CH) can resonate between δ 3.81–4.81 ppm, while vinyl protons (-C=CH) are found at δ 5.20–5.35 ppm. mdpi.com Methyl groups attached to a double bond (=C-CH₃) typically appear between δ 1.81–1.87 ppm. mdpi.com For a specific this compound derivative (compound 1f), detailed ¹H NMR data includes signals at δ 9.44 (1H, s), 7.97 (2H, d, J = 6.21 Hz), 7.53 (2H, t, J = 6.23), 7.63 (1H, t, J = 6.23 Hz), 8.03 (2H, d, J = 6.21 Hz), 7.63 (2H, t, J = 6.23 Hz), 7.70 (1H, t, J = 6.23 Hz), 5.33 (1H, s), 5.20 (1H, s), 3.86 (1H, s), 2.96 (2H, d, J = 6.21 Hz), 2.00 (4H, m), 1.85 (6H, s), and 1.70 (3H, s). mdpi.com In the case of epoxy-derivatives, the presence of oxiran rings is evidenced by characteristic triplets from H-9 protons at 2.66 and 2.51 ppm in the ¹H NMR spectra. nih.gov
¹³C NMR Spectroscopy: Carbon NMR provides insights into the unique carbon environments within the molecule. For this compound derivatives, ¹³C NMR spectra typically display peaks in the range of δ 197.0–207.7 ppm for the carbonyl carbon (-C=O). mdpi.com Methine carbons (-CH) are observed between δ 50.0–54.3 ppm, while vinylic carbons (=CH) resonate from δ 121.5–127.9 ppm, and quaternary carbons adjacent to a double bond (-HC=) are found between δ 135.1–135.9 ppm. mdpi.com For compound 1f, specific ¹³C NMR shifts include 197.4, 167.5, 135.9, 132.0, 127.7, 123.5, 134.2, 132.1, 128.8, 127.5, 136.7, 133.1, 128.8, 126.6, 50.7, 43.1, 39.7, 26.4, 24.6, 18.6, and 16.4 ppm. mdpi.com For epoxy-derivatives, the ¹³C NMR signals for C-9 and C-10 are shifted to higher fields (e.g., δ 64.12 and 58.34 ppm for epoxythis compound, and δ 64.00 and 58.33 ppm for epoxynerylacetone), confirming the formation of the oxiran ring. nih.gov
Table 1: Representative Spectroscopic Data for this compound Derivatives
| Technique | Functional Group/Atom | Characteristic Chemical Shift/Wavenumber (Range) | Reference |
| FTIR | -NH | 3350.23–3356.54 cm⁻¹ | mdpi.com |
| C-H (phenyl ring) | 2720.45–2726.98 cm⁻¹ | mdpi.com | |
| -C=O | 1621.68–1627.70 cm⁻¹ | mdpi.com | |
| ¹H NMR | -NH | δ 9.36–9.46 ppm | mdpi.com |
| -CH | δ 3.81–4.81 ppm | mdpi.com | |
| -C=CH | δ 5.20–5.35 ppm | mdpi.com | |
| =C-CH₃ | δ 1.81–1.87 ppm | mdpi.com | |
| H-9 (oxiran ring) | δ 2.51–2.66 ppm | nih.gov | |
| ¹³C NMR | -C=O | δ 197.0–207.7 ppm | mdpi.com |
| -CH | δ 50.0–54.3 ppm | mdpi.com | |
| =CH | δ 121.5–127.9 ppm | mdpi.com | |
| -HC= | δ 135.1–135.9 ppm | mdpi.com | |
| C-9, C-10 (oxiran ring) | δ 58.33–64.12 ppm | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis, often referred to as CHN analysis (Carbon, Hydrogen, Nitrogen), is a quantitative technique used to determine the elemental composition of a pure organic compound. This method is vital for verifying the empirical formula of synthesized this compound compounds and their derivatives, thereby confirming their purity and successful synthesis. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values for the proposed molecular formula. For instance, a this compound derivative with the calculated formula C₂₅H₂₉NO₂ was found to have elemental composition of C, 79.94%; H, 7.80%; N, 3.71%, closely matching the theoretical values of C, 79.96%; H, 7.78%; N, 3.73%. mdpi.com Similarly, another derivative (C₂₅H₃₁NO) showed experimental values of C, 83.08%; H, 8.66%; N, 3.88% against calculated values of C, 83.06%; H, 8.64%; N, 3.87%. mdpi.com A third derivative (C₁₉H₂₈N₂O) had found values of C, 75.97%; H, 9.34%; N, 9.30% compared to calculated values of C, 75.96%; H, 9.39%; N, 9.32%. mdpi.com These close agreements between calculated and found percentages serve as strong evidence for the correct elemental composition and purity of the synthesized compounds.
Table 2: Elemental Analysis Data for Representative this compound Derivatives
| Compound Formula (Calculated) | Calculated %C | Calculated %H | Calculated %N | Found %C | Found %H | Found %N | Reference |
| C₂₅H₂₉NO₂ | 79.96 | 7.78 | 3.73 | 79.94 | 7.80 | 3.71 | mdpi.com |
| C₂₅H₃₁NO | 83.06 | 8.64 | 3.87 | 83.08 | 8.66 | 3.88 | mdpi.com |
| C₁₉H₂₈N₂O | 75.96 | 9.39 | 9.32 | 75.97 | 9.34 | 9.30 | mdpi.com |
Biological Activities and Mechanistic Investigations of Geranylacetone
Insecticidal and Pest Control Efficacy of Geranylacetone
Research into the insecticidal properties of this compound has revealed its potential for managing insect pests, with studies focusing on its effectiveness against larval stages and its ability to deter feeding and repel various arthropods.
This compound has demonstrated notable toxicity against the larval stages of certain insect species, a critical aspect for controlling pest populations at an early stage of their life cycle.
Laboratory bioassays have quantified the larvicidal efficacy of this compound against Culex quinquefasciatus, a common mosquito vector for several diseases. Studies on second instar larvae of this species have determined a median lethal dose (LD50) of 67.2 µg/mL for this compound mdpi.comresearchgate.net. This dose-response data establishes a baseline for its potency as a mosquito larvicide.
| Compound | Target Species | Larval Instar | LD50 (µg/mL) |
|---|---|---|---|
| This compound | Culex quinquefasciatus | Second | 67.2 mdpi.comresearchgate.net |
To enhance its insecticidal potency, researchers have synthesized and evaluated derivatives of this compound. A study involving the synthesis of six this compound derivatives through a Mannich condensation reaction revealed that structural modifications can significantly increase larvicidal activity mdpi.comresearchgate.net. One particular derivative, 5,9-dimethyl-1-phenyl-3-(2-(3-phenylallylidene)hydrazinyl)deca-4,8-dien-1-one (referred to as compound 1f), exhibited substantially higher efficacy against C. quinquefasciatus larvae than the parent compound. This derivative demonstrated an LD50 value of 14.1 µg/mL, which is nearly five times more potent than this compound itself mdpi.comresearchgate.net. This finding underscores the importance of the chemical structure in determining the biological activity and suggests that the presence of keto and hydrazine groups may contribute to the observed effects.
| Compound | LD50 (µg/mL) | Relative Potency (vs. This compound) |
|---|---|---|
| This compound | 67.2 mdpi.comresearchgate.net | 1x |
| Derivative 1f | 14.1 mdpi.comresearchgate.net | ~4.8x |
Evaluating the efficacy of this compound relative to established commercial insecticides is crucial for assessing its practical potential. While direct, side-by-side comparative studies between this compound and commercial larvicides against C. quinquefasciatus are not extensively documented in the reviewed literature, a comparison can be made by examining their reported lethal concentrations from separate studies. Commercial insecticides such as temephos (an organophosphate) and permethrin (a pyrethroid) are commonly used for mosquito larval control.
Reported LC50 values for temephos against susceptible strains of C. quinquefasciatus larvae are extremely low, in the range of 0.0011 mg/L to 1.37 ppb (approximately 0.00137 mg/L) proquest.comufsj.edu.br. The efficacy of permethrin can vary significantly due to widespread resistance, but baseline LC50 values for susceptible strains are also typically low nih.govnih.govplos.orgresearchgate.net. In contrast, the reported LD50 for this compound is 67.2 µg/mL, which is equivalent to 67.2 mg/L. This comparison indicates that this compound is significantly less potent than conventional synthetic insecticides like temephos against susceptible mosquito larvae. However, its potential as an eco-friendly alternative continues to drive research, especially for its derivatives which show improved activity mdpi.comresearchgate.net.
| Compound | Type | Reported LC50/LD50 |
|---|---|---|
| This compound | Natural Ketone | 67.2 mg/L mdpi.comresearchgate.net |
| Temephos | Organophosphate | 0.0011 - 0.0014 mg/L proquest.comufsj.edu.br |
| Permethrin | Pyrethroid | Variable (resistance dependent) nih.govnih.govplos.orgresearchgate.net |
While specific molecular docking studies for this compound have not been detailed in the available research, the mechanism of action for many natural and synthetic insecticides involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for nerve function in insects, and its inhibition leads to paralysis and death. Computational studies on compounds structurally related to this compound, such as the monoterpene geraniol, support this hypothesis. Molecular docking simulations have shown that geraniol can bind to the catalytic active site of AChE, acting as a competitive inhibitor. This suggests that this compound may exert its larvicidal effects through a similar mechanism, interfering with the normal function of the insect's nervous system. Further molecular docking and in-vitro studies specifically with this compound are needed to confirm this proposed mechanism.
Beyond its lethal effects, this compound also exhibits behavioral modifying properties, acting as an antifeedant and a repellent against a range of arthropods. These properties are valuable for crop protection and preventing bites from disease vectors.
Research has demonstrated that this compound possesses postingestive deterrent activity against the green peach aphid, Myzus persicae. In free-choice tests, aphids avoided settling on leaves treated with this compound, although the compound showed only weak preingestive deterrence mdpi.comnih.govdntb.gov.uaresearchgate.net. This indicates that the antifeedant effect occurs after the aphid has started to feed.
Furthermore, this compound has been identified as having deterrent activity against the bark beetle Ips subelongatus and repellent properties against the tick Rhipicephalus appendiculatus mdpi.comnih.gov. An antifeedant screening test also showed a 53.1% activity against the fish Oreochromis mossambicus within a 24-hour period mdpi.comresearchgate.net. These findings highlight the broad-spectrum behavioral effects of this compound on different types of pests.
| Activity Type | Target Organism | Observed Effect |
|---|---|---|
| Postingestive Deterrent | Myzus persicae (Green Peach Aphid) | Aphids refused to settle on treated leaves after initial feeding mdpi.comnih.govdntb.gov.uaresearchgate.net. |
| Deterrent | Ips subelongatus (Bark Beetle) | Demonstrated deterrent activity mdpi.comnih.gov. |
| Repellent | Rhipicephalus appendiculatus (Tick) | Exhibited repellent properties mdpi.comnih.gov. |
| Antifeedant | Oreochromis mossambicus (Fish) | Showed 53.1% antifeedant activity in 24 hours mdpi.comresearchgate.net. |
Antifeedant and Repellent Properties
Deterrent Effects on Aquatic Organisms (Oreochromis mossambicus)
Research into the environmental effects of this compound has included assessments of its impact on non-target aquatic species. In an antifeedant screening test, this compound demonstrated a significant deterrent effect on the Mozambique Tilapia, Oreochromis mossambicus. The study recorded a mortality rate of 53.1% for the fish within a 24-hour period of exposure to the compound researchgate.net. This finding suggests that this compound possesses ichthyotoxic properties that contribute to its deterrent or antifeedant activity in this aquatic vertebrate.
Table 1: Deterrent Effect of this compound on Oreochromis mossambicus
| Compound | Test Organism | Observation Period | Result (Mortality) |
|---|---|---|---|
| This compound | Oreochromis mossambicus | 24 hours | 53.1% |
Modulation of Insect Probing and Settling Behavior (Myzus persicae)
This compound has been identified as a modulator of feeding behavior in the green peach aphid, Myzus persicae. Studies have shown that while many aphids that alight on this compound-treated leaves are able to initiate feeding and ingest phloem sap, their long-term settling is significantly deterred nih.govopenagrar.de. A 24-hour free-choice test demonstrated that aphids largely avoided settling on leaves treated with this compound nih.govresearchgate.net. This refusal to establish a sustained feeding colony indicates the compound's potent deterrent properties against this significant agricultural pest nih.gov.
To investigate the specific mechanisms behind this compound's deterrent effects on Myzus persicae, researchers have employed the Electrical Penetration Graph (EPG) technique nih.govopenagrar.deresearchgate.netjetir.org. EPG is a system that monitors the real-time interaction between an insect's piercing-sucking mouthparts (stylets) and plant tissues by creating a partial electrical circuit that is completed when the insect probes the plant nih.gove3s-conferences.org. The resulting EPG waveforms provide detailed information about the timing and location of stylet penetration, allowing for the precise analysis of feeding behaviors nih.govnih.gove3s-conferences.org.
Table 2: Selected EPG Parameters of Myzus persicae on this compound-Treated Leaves vs. Control
| EPG Parameter | Control | This compound-Treated | Interpretation |
|---|---|---|---|
| Number of Phloem Phases | Higher | Lower | Reduced frequency of contact with sieve elements on treated plants. nih.gov |
| Mean Duration of Sap Ingestion | Shorter | Longer | Aphids that did feed engaged in longer individual ingestion periods. openagrar.de |
| Proportion of Phloem Phase during Probing | ~63% | ~49% | Slightly reduced proportion of time spent in phloem activities. nih.gov |
The detailed analysis provided by EPG and behavioral assays allows for the differentiation between preingestive and postingestive deterrent effects.
Preingestive Deterrence : The EPG results indicated that initial probes by M. persicae on this compound-treated leaves were often short (less than 3 minutes) and terminated within the epidermis or outer mesophyll layers nih.govopenagrar.deresearchgate.netjetir.org. This behavior suggests a weak preingestive deterrent activity, where factors in the non-vascular tissues may be detected by the aphid, leading to a slight delay in reaching the phloem nih.govopenagrar.de.
Postingestive Deterrence : The primary deterrent mechanism of this compound against M. persicae appears to be postingestive nih.govresearchgate.net. This is supported by the observation that while most aphids successfully reached the phloem and ingested sap, they ultimately refused to settle on the treated plants in a 24-hour choice test nih.govresearchgate.net. This refusal to settle after the consumption of phloem sap indicates that the deterrent effect is a consequence of ingesting the compound nih.govresearchgate.net.
Repellent Activity against Specific Pests (e.g., bark beetles, ticks)
This compound has demonstrated repellent and deterrent activities against a variety of arthropod pests beyond aphids.
Bark Beetles : The compound has been shown to have deterrent activity against the bark beetle Ips subelongatus openagrar.de. In a field trapping experiment involving another species, the Eurasian spruce bark beetle (Ips typographus), this compound functioned as an anti-attractant researchgate.net. When used in combination with a standard aggregation pheromone lure, this compound significantly reduced the number of beetles caught in the traps researchgate.net.
Table 3: Anti-Attractant Effect of this compound on Ips typographus
| Trap Bait | Mean Catch | Effect |
|---|---|---|
| Pheromone (Control) | 1258 | N/A |
| Pheromone + this compound | 629 | ~50% reduction in catch |
Data from a field trapping experiment. researchgate.net
Ticks : Studies have also identified this compound as having repellent activity against the tick Rhipicephalus appendiculatus openagrar.de.
Antioxidant Potential and Free Radical Scavenging Mechanisms
This compound has been recognized for its biological activities, including antioxidant potential nih.gov. As a monoterpene, it is part of a class of compounds known for their ability to act as free radical scavengers nih.gov. Research has demonstrated that this compound can neutralize free radicals, although this may occur at relatively high concentrations nih.gov.
In Vitro Assays for Antioxidant Activity (e.g., ABTS, DPPH)
The antioxidant capacity of this compound has been investigated using common in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : this compound has been evaluated using the DPPH radical scavenging assay. The results from one study indicated that the compound exhibited a modest, dose-dependent effect in scavenging the DPPH radical after a 15-minute incubation period nih.gov. It has been shown to function as a free radical scavenger at concentrations in the range of 4–8.0 mM nih.gov.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : While this compound has been identified as a major component of essential oils that were tested for antioxidant properties using ABTS and other assays, specific quantitative data (such as IC50 values) for the isolated compound in an ABTS assay were not detailed in the reviewed literature nih.gov.
Based on a comprehensive search for scientific literature, it is not possible to generate a thorough and scientifically accurate article on this compound that strictly adheres to the requested outline. The required detailed research findings for the majority of the specified subsections are not available in the indexed literature.
Specifically, there is a lack of published research detailing:
This compound's influence on specific endogenous antioxidant enzyme systems (catalase, superoxide dismutase, glutathione peroxidase).
Specific IC50 values for this compound's inhibition of cancer cell line proliferation. The data required to create a detailed table on this topic is not available.
The mechanisms of apoptosis and cell cycle arrest induced specifically by this compound in cancer cells.
The modulation of p53 and STAT3 intracellular signaling pathways by this compound.
This compound's defined role in chemoprevention strategies.
While there is information available on related compounds such as Geraniol, Geranylthis compound, and Geranyl acetate (B1210297), the strict instruction to focus solely on this compound prevents the use of this data. Furthermore, the available literature on this compound itself does not cover the specific biological activities and mechanistic details required by the provided outline.
Therefore, the request cannot be fulfilled without violating the core requirements of scientific accuracy and strict adherence to the specified topics.
Antimicrobial Activities
This compound has demonstrated a spectrum of antimicrobial activities, positioning it as a compound of interest for various applications, including food preservation. Its ability to inhibit the growth of bacteria and fungi has been noted in several studies.
Bactericidal and Fungicidal Properties of this compound
Research has indicated that this compound possesses both bactericidal and fungicidal properties. It is effective in reducing the growth of various microbes. researchgate.net The essential oil of Dittrichia ensifolia, which contains this compound as a constituent, has shown good bactericidal effects against tested bacterial strains. researchgate.net Furthermore, this compound has been identified as having antifungal activity against Fusarium solani. While the broad-spectrum antimicrobial characteristics are acknowledged, specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against a wide range of microbial species are not extensively detailed in the readily available scientific literature.
Inhibition of Gram-Positive Bacterial Growth
This compound has been noted for its potential to inhibit the growth of Gram-positive bacteria. researchgate.net While this inhibitory effect is a recognized aspect of its antimicrobial profile, comprehensive studies detailing the specific mechanisms of action and the spectrum of susceptible Gram-positive bacteria are limited. The antibacterial activity of essential oils containing this compound is often attributed to the synergistic effects of their various components.
Evaluation as a Food Preservative Agent
The antimicrobial properties of this compound have led to its consideration as a potential food preservative. Its effectiveness in reducing microbial growth in fruits has been reported. researchgate.net this compound is listed as a flavoring agent or adjuvant permitted for direct addition to food for human consumption. While it is utilized for its flavor-enhancing characteristics in a variety of food products, its formal evaluation and application specifically as a food preservative to extend shelf life are not as widely documented. Natural preservatives are gaining attention as they are perceived as safer than synthetic alternatives. mdpi.com
| Antimicrobial Activity of this compound | Findings | References |
| Bactericidal Properties | Essential oils containing this compound show bactericidal effects. | researchgate.net |
| Fungicidal Properties | Demonstrates antifungal activity against Fusarium solani. | |
| Gram-Positive Bacteria Inhibition | Has a potential inhibitory effect on the growth of Gram-positive bacteria. | researchgate.net |
| Food Preservation | Noted for its ability to reduce microbial growth in fruits and is used as a flavoring agent in food. | researchgate.net |
Anti-inflammatory and Neuroprotective Activities
The potential therapeutic applications of this compound and its derivatives extend to anti-inflammatory and neuroprotective effects. Much of the research in this area has utilized geranylthis compound (GGA), an acyclic polyisoprenoid that has been shown to induce heat shock proteins (HSPs).
Studies on the related compound geraniol have demonstrated anti-inflammatory effects through the inhibition of the nuclear factor kappa B (NF-κB) pathway. nih.gov In experimental models of traumatic brain injury, pretreatment with GGA led to a significant reduction in microglial activation. nih.gov This suggests an anti-inflammatory mechanism contributing to its neuroprotective effects.
The neuroprotective effects of GGA have been observed in various experimental models of neurological injury. Pre- and post-treatment with GGA in a mouse model of traumatic brain injury resulted in reduced neuronal loss and improved long-term functional recovery. nih.govresearchgate.net These neuroprotective actions are largely attributed to the induction of Heat Shock Protein 70 (HSP70). nih.govresearchgate.net HSP70 plays a role in protecting neurons from cell death pathways. nih.gov GGA has also been shown to upregulate vascular endothelial growth factor (VEGF) and protect against kainic acid-induced neuronal cell death. caymanchem.com
| Activity | Model/System | Key Findings | Compound | References |
| Anti-inflammatory | Traumatic Brain Injury (mouse model) | Reduced microglial activation. | GGA | nih.gov |
| Neuroprotective | Traumatic Brain Injury (mouse model) | Reduced neuronal loss and improved functional recovery. | GGA | nih.govresearchgate.net |
| Neuroprotective | Kainic acid-induced neuronal cell death | Upregulated vascular endothelial growth factor (VEGF) and provided protection. | GGA | caymanchem.com |
Gastroprotective Effects and Heat Shock Response Modulation
The gastroprotective effects of geranylthis compound (GGA) are well-documented and are primarily linked to its ability to induce a heat shock response. GGA is used as an anti-ulcer drug. nih.gov
GGA has been shown to protect the gastric mucosa against various insults. This protective action is attributed to the induction of heat shock proteins (HSPs), particularly HSP70. caymanchem.com The induction of HSPs enhances the defense mechanisms of gastric mucosal cells. Studies have shown that GGA can prevent primary graft nonfunction in liver transplantation by enhancing the induction of HSPs and suppressing cytotoxic mediators like tumor necrosis factor-alpha (TNF-alpha). nih.gov
The mechanism of GGA's action involves the activation of the heat shock response. GGA induces the expression of several HSPs, including HSP70, HSP22, HSP27, HSP90, and HSP105 in various cells and tissues. caymanchem.com This induction is more pronounced under stress conditions. caymanchem.com The upregulation of HSP70 by GGA has been shown to have cytoprotective effects in cardiomyocytes under humid heat stress by inhibiting mitochondria-mediated apoptosis. plos.org Furthermore, GGA-induced HSP70 expression has been found to reduce retinal ischemia-reperfusion injury through the activation of the PI3K/AKT/mTOR signaling pathway. nih.gov
| Effect | Mechanism | Key Findings | Compound | References |
| Gastroprotective | Induction of Heat Shock Proteins | Protects gastric mucosa from injury. | GGA | caymanchem.com |
| Cytoprotective | Heat Shock Protein Induction | Prevents primary graft nonfunction in liver transplantation. | GGA | nih.gov |
| Cardioprotective | Upregulation of HSP70 | Inhibits mitochondria-mediated apoptosis in cardiomyocytes under heat stress. | GGA | plos.org |
| Retinal Protection | Induction of HSP70 and activation of PI3K/AKT/mTOR signaling | Reduces retinal ischemia-reperfusion injury. | GGA | nih.gov |
Biosynthesis and Metabolic Pathways of Geranylacetone
Natural Occurrence and Biological Sources
Geranylacetone is found in a variety of natural sources, contributing to their characteristic scents and flavors.
This compound is a known component of the essential oils and volatile profiles of numerous plants. It is recognized as a flavor component in fruits such as mangoes, tomatoes, and in rice. mdpi.comwikipedia.org The compound has also been identified in the essential oils of Nelumbo nucifera (lotus), Camellia sinensis (tea), and species of Malus (apples). nih.govchemicalbook.comebi.ac.uk Its presence is also noted in African lemon oil, mint, and passionflower. thegoodscentscompany.comforeverest.net Furthermore, this compound has been detected in the flowers of some strawberry varieties and in Tanacetum annuum (annual tansy) and Keetia leucantha. mdpi.comfigshare.com
Table 1: Selected Plant Sources of this compound
| Plant Species | Common Name | Family |
|---|---|---|
| Mangifera indica | Mango | Anacardiaceae |
| Solanum lycopersicum | Tomato | Solanaceae |
| Oryza sativa | Rice | Poaceae |
| Nelumbo nucifera | Lotus | Nelumbonaceae |
| Camellia sinensis | Tea | Theaceae |
| Malus domestica | Apple | Rosaceae |
| Mentha spp. | Mint | Lamiaceae |
| Passiflora edulis | Passionflower | Passifloraceae |
| Tanacetum annuum | Annual Tansy | Asteraceae |
| Keetia leucantha | Rubiaceae |
A primary biosynthetic route for this compound is the oxidative cleavage of carotenoids. wikipedia.org This process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). encyclopedia.pub These enzymes break down larger carotenoid molecules into smaller, often volatile, apocarotenoids, including this compound. encyclopedia.pubnih.gov
Several linear carotenoids are precursors to this compound. mdpi.com Research has shown that this compound can be generated from the oxidative cleavage of phytoene (B131915), phytofluene, ζ-carotene, and neurosporene. mdpi.com In tomato, for instance, the enzymes LeCCD1A and LeCCD1B are capable of cleaving multiple linear and cyclic carotenoids to produce a variety of volatiles, including this compound. mdpi.com The degradation of these carotenoids can be initiated by enzymatic action or through exposure to reactive oxygen species. encyclopedia.pub
In addition to enzymatic biosynthesis within plants, this compound can be formed in the environment through the degradation of plant matter. Specifically, the interaction of ozone with vegetation surfaces can lead to the breakdown of plant-derived compounds, resulting in the formation of this compound among other ketones. mdpi.comwikipedia.org This process contributes to the atmospheric presence of this compound. Ozone can react with various organic molecules present in vegetable matter, leading to their fragmentation and the release of volatile compounds. researchgate.netmdpi.com This abiotic pathway is a significant source of this compound in the environment. mdpi.comwikipedia.org
Enzymatic and Non-Enzymatic Biosynthetic Routes
The formation of this compound is governed by specific enzymatic pathways within the broader context of isoprenoid metabolism.
This compound is classified as an irregular terpenoid, and its biosynthesis is linked to the isoprene (B109036) pathway. mdpi.comscbt.com Terpenoids are synthesized from five-carbon isoprene units, specifically isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). scispace.comresearchgate.net These building blocks are themselves produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids and the mevalonate (B85504) (MVA) pathway in the cytoplasm. scispace.com The condensation of these isoprene units leads to the formation of larger precursors like geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP), which are the starting points for monoterpenes and sesquiterpenes, respectively. researchgate.net this compound, as a C13 compound, is derived from the cleavage of C40 carotenoids, which are themselves major products of the isoprenoid pathway. scispace.comnih.gov
Carotenoid Cleavage Dioxygenases (CCDs) are the key enzymes responsible for the production of apocarotenoids, including this compound. biorxiv.org These enzymes exhibit specificity for different carotenoid substrates and cleavage sites, leading to a diverse array of products. nih.govscispace.com
A notable example is the maize enzyme ZmCCD10a. nih.govoup.com This enzyme, localized in plastids, has been shown to cleave various carotenoids at the C9–C10 (and C9′–C10′) double bonds. nih.govnih.govoup.com When expressed in Escherichia coli engineered to produce specific carotenoids, ZmCCD10a was found to cleave phytoene to generate this compound. nih.govoup.comresearchgate.net It also acts on other substrates like β-carotene to produce β-ionone. nih.govoup.com Similarly, CCD1 enzymes in various plants, such as those in tomato (Solanum lycopersicum) and petunia, contribute to the formation of this compound and other volatile apocarotenoids by cleaving carotenoid substrates at the 9,10 position. tandfonline.comoup.com The activity of these enzymes is crucial for producing the flavor and aroma profiles of many fruits and flowers. oup.com
Table 2: Carotenoid Precursors and Resulting Apocarotenoids from CCD Activity
| Enzyme | Precursor Carotenoid | Resulting Apocarotenoid(s) |
|---|---|---|
| ZmCCD10a | Phytoene | This compound nih.govoup.com |
| ZmCCD10a | β-Carotene | β-ionone nih.govoup.com |
| LeCCD1A/B | Phytoene, Phytofluene, ζ-Carotene, Neurosporene | This compound mdpi.com |
| LeCCD1A/B | β-Carotene | β-ionone tandfonline.com |
| ShCCD4b | ζ-Carotene | This compound nih.gov |
| ShCCD4b | β-Carotene | β-ionone nih.gov |
Metabolic Transformations and Detoxification in Biological Systems
The biotransformation of xenobiotics, including terpenoids like this compound, is a critical process in biological systems for detoxification and excretion. This typically involves two main phases of metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their removal from the body.
Mammals have evolved sophisticated detoxification mechanisms to process plant secondary compounds such as terpenoids. nih.gov These pathways are essential for herbivores that consume large quantities of terpene-rich foliage. researchgate.net The metabolic strategy generally involves making the lipophilic terpene molecules more polar, or water-soluble, so they can be easily excreted, primarily in the urine. anu.edu.aunih.gov This is typically achieved through a two-phase process.
Phase I: Functionalization The initial step in the detoxification of terpenoids is functionalization, often referred to as Phase I detoxification. researchgate.net This phase is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver. researchgate.net These enzymes catalyze oxidative reactions, such as hydroxylation and epoxidation, which introduce or unmask polar functional groups (e.g., hydroxyl, carboxyl) on the terpene skeleton. researchgate.netnih.gov This process increases the hydrophilicity of the compounds. nih.gov For instance, studies on the metabolism of caryophyllene (B1175711) in rabbits showed that hydroxylation of a methyl group can occur, which enhances the compound's reactivity. researchgate.net In some specialist herbivores, detoxification may rely more heavily on these energetically cheaper Phase I reactions. nih.gov
Phase II: Conjugation Following Phase I, the now-functionalized terpenoids undergo Phase II conjugation reactions. This step involves linking the metabolites to highly polar, endogenous molecules like glucuronic acid, sulfate, or amino acids. researchgate.net Glucuronidation, the conjugation with glucuronic acid, is a common pathway. nih.govanu.edu.au This process further increases the water solubility of the metabolites, preparing them for efficient excretion. However, the extent of conjugation can vary. In studies with the common ringtail possum, which consumes a diet high in terpenes, metabolism favored extensive polyoxygenation (Phase I) to form highly polar acidic metabolites, with minimal conjugation (Phase II). researchgate.netnih.gov This strategy may serve to conserve carbohydrates and amino acids that would otherwise be used in conjugation. researchgate.netnih.gov
The table below summarizes the key phases in mammalian terpenoid detoxification.
| Metabolic Phase | Primary Function | Key Reactions | Enzymes/Molecules Involved | Outcome |
| Phase I | Functionalization | Oxidation, Hydroxylation, Epoxidation | Cytochrome P450 (CYP450) enzymes | Introduction or exposure of polar functional groups |
| Phase II | Conjugation | Glucuronidation, Sulfation, Amino Acid Conjugation | Glucuronic acid, Sulfates, Amino acids | Increased water solubility for excretion |
This compound and its analogues undergo several metabolic transformations, primarily involving oxidative reactions. These processes are crucial for their biotransformation and subsequent elimination.
Oxidative Reactions The oxidation of this compound and its derivatives is a key metabolic step. One-electron oxidation of this compound derivatives using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or manganese(III) acetate (B1210297) can lead to the formation of radical intermediates. researchgate.net These radicals can then attack nearby double bonds within the molecule, leading to cyclization and the formation of new carbon-carbon bonds, resulting in bicyclic and tricyclic compounds. researchgate.net Enzymes such as cytochrome P450BM-3 can also catalyze the oxidation of this compound. nih.gov Furthermore, synthetic strategies for creating complex molecules like polyhydroxylated oxepanes have used this compound as a starting material, employing enantioselective epoxidation to create key intermediates. rsc.org This highlights the reactivity of the double bonds in this compound towards oxidation.
Hydration and Conjugation Following oxidation, the resulting more polar metabolites can undergo further transformations. While direct hydration reactions are less specifically detailed for this compound in the provided context, the formation of hydroxylated compounds is a primary outcome of its oxidation. researchgate.net These hydroxylated metabolites are then candidates for Phase II conjugation reactions. As is typical for hydrophobic xenobiotics, the oxidation of this compound makes it more hydrophilic and functionalizable for subsequent conjugation reactions, such as with glucuronic acid, to facilitate excretion. nih.gov
The table below details some of the known reactions involving this compound analogues.
| Reaction Type | Reactant/Starting Material | Key Reagents/Enzymes | Resulting Products/Intermediates | Reference |
| One-Electron Oxidation | This compound Derivatives | Ceric Ammonium Nitrate (CAN), Mn(OAc)₃ | Tricyclic compounds, Bicyclic compounds, Hydroxy compounds | researchgate.net |
| Enzymatic Oxidation | This compound, Nerylacetone | Cytochrome P450BM-3 (mutant A328V) | Oxidized products | nih.gov |
| Epoxidation | This compound | Shi epoxidation conditions | 1,5-diketone system (intermediate for oxepane (B1206615) synthesis) | rsc.org |
| Bioreduction | Pseudoionone (B86502) | Ene-reductases (e.g., OYE1-3) | This compound | researchgate.net |
Under specific in vitro conditions, this compound has been shown to form covalent bonds with DNA bases. biosynth.com A covalent bond is a strong chemical link formed when two atoms share electrons. pressbooks.pub The formation of such bonds between a chemical compound and DNA can lead to the creation of DNA adducts, which can potentially disrupt the normal function and structure of DNA.
The proposed mechanism for this compound's interaction with DNA in vitro is described as an acid-catalyzed reaction. biosynth.com This process involves this compound reacting with anhydrous hydroxyl groups present on the DNA bases. biosynth.com The interaction is believed to be covalent, meaning a stable chemical bond is formed between the this compound molecule and the DNA base. biosynth.com The formation of covalent adducts between small molecules and DNA is a known mechanism of action for various compounds that interact with DNA. science.gov While the precise structure of the this compound-DNA adduct is not detailed, the reaction results in a modified DNA molecule. The detection of ethyl decanoate (B1226879) by gas chromatography-mass spectrometry (GC-MS) is mentioned as a product of this reaction, suggesting a complex chemical transformation occurs. biosynth.com
The table below outlines the key features of this in vitro interaction.
| Component/Factor | Role in the Reaction | Reference |
| This compound | The reacting xenobiotic compound | biosynth.com |
| DNA Bases | The biological target containing hydroxyl groups | biosynth.com |
| Acid Catalyst | Facilitates the reaction | biosynth.com |
| Covalent Bond | The type of chemical bond formed between this compound and DNA | biosynth.com |
| In Vitro Setting | The experimental condition (outside a living organism) | biosynth.com |
Ecological Significance and Environmental Interactions of Geranylacetone
Role in Chemical Ecology and Interspecies Interactions
Chemical signaling is a fundamental aspect of how organisms interact with their environment and each other. Geranylacetone emerges as a significant semiochemical, a chemical messenger that carries information between organisms, influencing their behavior and physiological responses.
Plant-Insect Chemical Communications
This compound is a common component of the essential oils and volatile emissions of numerous plants, including rice, mango, tomato, and cotton. mdpi.comfrontiersin.org In this capacity, it can act as a kairomone, a chemical signal that benefits the receiver of a different species. For instance, it is one of several key compounds emitted by cotton plants that elicits an electrophysiological response in the antennae of the boll weevil (Anthonomus grandis), and a synthetic blend containing it proved attractive to the pest. frontiersin.org Similarly, the compound's presence in the volatiles of flowering rice panicles is linked to the attraction of the rice leaf bug, Trigonotylus caelestialium.
Conversely, this compound can also function as an allomone, a signal that benefits the emitter by modifying the behavior of a receiving species to the emitter's advantage, often as a deterrent or repellent. mdpi.com Studies have demonstrated its deterrent activity against the bark beetle Ips subelongatus. mdpi.com In experiments with the green peach aphid (Myzus persicae), the application of this compound to plants led to a significant reduction in the aphid's contact with the phloem, indicating an antifeedant effect. mdpi.com This dual role as both an attractant and a deterrent highlights the context-dependent nature of chemical cues in plant-insect dynamics. The compound is biosynthesized in plants through the oxidation of certain carotenoids and is considered a geranylgeranyl diphosphate (B83284) (GGDP) pathway volatile. mdpi.comwikipedia.org
Pheromonal Function in Insect Communication (e.g., Cerambycidae beetles)
Beyond plant-insect interactions, this compound is a crucial component of the pheromone systems of many insects, particularly within the longhorned beetle family (Cerambycidae). In numerous species of the Lamiinae and Spondylidinae subfamilies, males produce this compound as part of an aggregation-sex pheromone blend that attracts both males and females. nih.govresearchgate.net This chemical signal can indicate the presence of a suitable host plant and a potential mate, facilitating congregation for breeding.
Research has identified this compound as a pheromone component in a variety of cerambycid species. nih.govresearchgate.net The specificity of the signal is often determined by the precise blend of compounds, including this compound and structurally related terpenoids like fuscumol and fuscumol acetate (B1210297). nih.gov For example, analysis of Californian longhorn beetles revealed that Asemum caseyi uses this compound as its sole pheromone component, whereas Asemum nitidum is attracted to a blend of (S)-fuscumol and this compound. researchgate.net
The efficacy and specificity of an insect's pheromone signal often rely on the precise combination and ratio of its chemical constituents. This compound's role can be significantly altered by the presence of other compounds, leading to either synergistic or antagonistic effects that are critical for reproductive isolation between closely related species. illinois.edu
Synergism occurs when the behavioral response to a mixture of compounds is greater than the sum of the responses to the individual components. A clear example is seen in the cerambycid Astyleiopus variegatus. While its pheromone was initially identified as a blend of (S)-fuscumol and (S)-fuscumol acetate, later studies revealed that the addition of this compound significantly enhances the blend's attractiveness, making it a key synergistic component. nih.govillinois.edu
Antagonism occurs when a compound reduces or inhibits the attractive power of a pheromone blend. This is a crucial mechanism for preventing cross-attraction between different species that use some of the same pheromone components. For instance, research has shown that the compounds sulcatone and sulcatol can antagonize the attraction of some cerambycid species to pheromone blends containing this compound. nih.gov This suggests that the ability to detect these "antagonists" helps beetles avoid wasting reproductive effort by responding to the signals of a different species. nih.gov Similarly, when creating broad-spectrum lures for pest monitoring, care must be taken as combining this compound with certain other pheromones can have antagonistic effects for some species. oup.com
Environmental Fate and Degradation Processes
Once released into the environment, the persistence and impact of this compound are governed by its chemical properties and interactions with environmental factors like atmospheric oxidants and surfaces.
Ozone-Induced Degradation Pathways
This compound is involved in atmospheric chemistry, particularly reactions involving ozone (O₃). Interestingly, it can be both a product and a reactant in these processes. Studies have shown that this compound, along with other ketones, is formed during the ozone-induced degradation of larger organic molecules. wikipedia.org It is a known product of the reaction between ozone and squalene, a major component of human skin oil, making it a traceable compound in indoor environments where ozone is present. rsc.org It also results from the ozonolysis of vegetable matter. mdpi.comwikipedia.org
As an unsaturated ketone, this compound is itself susceptible to degradation by ozone. The reaction of ozone with terpenes and other VOCs containing carbon-carbon double bonds can lead to the formation of secondary organic aerosols. scbt.com While the specific degradation products of this compound ozonolysis are not extensively detailed in the provided context, its structure suggests that ozone would attack the double bonds, leading to cleavage and the formation of smaller, more oxygenated compounds like aldehydes and ketones.
Adsorption Studies on Environmental Matrices
The environmental distribution of this compound is influenced by its tendency to adsorb, or stick, to various surfaces. Its application in fields like agriculture is limited by its low water solubility and volatility, prompting research into its adsorption characteristics to improve stability and create slow-release formulations. mdpi.com Studies have investigated the adsorption effects of this compound on various materials, though specific natural matrices like soil or clay are not detailed in the search results. mdpi.com The principles of VOC adsorption suggest that this compound would interact with organic matter in soil and the surfaces of clay minerals. researchgate.netarcjournals.org
Research on chemical sensors provides insight into its adsorption behavior on specific matrices. For example, a gas sensor developed for detecting this compound relies on its adsorption onto Fe-doped tungsten oxide (WO₃-x) nanoparticles. This interaction is sensitive to environmental conditions; the sensor's response decreases as relative humidity increases, because water molecules compete with this compound for adsorption sites on the nanoparticle surface.
Table of Mentioned Compounds
| Common Name | IUPAC Name |
| This compound | (5E)-6,10-Dimethylundeca-5,9-dien-2-one |
| Fuscumol | (E)-6,10-Dimethyl-5,9-undecadien-2-ol |
| Fuscumol acetate | (E)-6,10-Dimethyl-5,9-undecadien-2-yl acetate |
| Sulcatone | 6-Methylhept-5-en-2-one |
| Sulcatol | 6-Methylhept-5-en-2-ol |
| Squalene | 2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene |
| Ipsenol | 2-Methyl-6-methylene-7-octen-4-ol |
| (R)-linalool | (3R)-3,7-Dimethylocta-1,6-dien-3-ol |
| Methyl salicylate | Methyl 2-hydroxybenzoate |
| (E)-(1R,9S)-caryophyllene | (1R,4E,9S)-4,11,11-Trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
Ecotoxicological Considerations and Environmental Impact Assessments of this compound
The release of chemical compounds into the environment necessitates a thorough evaluation of their potential impact on ecosystems. For this compound, a naturally occurring compound also used in various industries, understanding its ecotoxicological profile is crucial for assessing its environmental risk. This section focuses on the toxicity of this compound to aquatic organisms, a key component of environmental impact assessments.
Toxicity to Aquatic Organisms
This compound is classified as toxic to aquatic life with long-lasting effects. nih.govthegoodscentscompany.com This classification is based on its potential to cause harm to various organisms that inhabit aquatic environments. Research into its specific effects on different trophic levels—including fish, invertebrates, and algae—provides a more detailed picture of its ecotoxicological footprint.
Detailed Research Findings
Scientific studies have begun to quantify the toxicity of this compound to specific aquatic species. In terms of fish toxicity, a study investigating the effects of this compound on the Mozambique tilapia (Oreochromis mossambicus) found that it caused 53.1% mortality in an antifeedant screening test within 24 hours. mdpi.com Another study noted that while derivatives of this compound were being assessed for larvicidal activity, the parent compound itself had a lethal dose (LD50) of greater than 100 µg/mL for the mosquito larvae Culex quinquefasciatus. carlroth.com
The impact of this compound extends to primary producers in aquatic ecosystems, such as algae. Research on the green alga Chlorella pyrenoidosa demonstrated that this compound has inhibitory effects on its growth. basf.com The study revealed that this compound exhibited inhibitory activity through diffusion at concentrations in the range of 2-5 mg/ml and through the vapor phase at 10 mg/ml. basf.com This indicates that the compound can disrupt the base of the aquatic food web.
The collective evidence from studies on fish and algae, supported by general hazard classifications, underscores the importance of managing the environmental release of this compound to mitigate its potential for long-term adverse effects on aquatic ecosystems.
Toxicity Data for this compound and Related Compounds
| Species | Compound | Exposure Duration | Endpoint | Concentration/Effect | Reference |
| Oreochromis mossambicus (Mozambique tilapia) | This compound | 24 hours | Mortality | 53.1% | mdpi.com |
| Culex quinquefasciatus (Southern house mosquito) larvae | This compound | - | LD50 | >100 µg/mL | carlroth.com |
| Chlorella pyrenoidosa (Green alga) | This compound | - | Growth Inhibition (Diffusion) | 2-5 mg/mL | basf.com |
| Chlorella pyrenoidosa (Green alga) | This compound | - | Growth Inhibition (Vapor) | 10 mg/mL | basf.com |
| Daphnia magna (Water flea) | Geranyl Acetate | 48 hours | EC50 | 14.1 mg/L | basf.com |
Advanced Analytical Research and Methodologies for Geranylacetone
Chromatographic Techniques for Separation and Quantification
Chromatography is a foundational technique for separating complex mixtures into their individual components. For a compound like geranylacetone, often found within intricate matrices such as essential oils or plant extracts, chromatographic methods are essential for its isolation and accurate measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid analytical method that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. news-medical.netimist.ma In this technique, a sample is vaporized and separated into its constituent compounds as it travels through a chromatographic column. impactfactor.org Subsequently, the separated compounds are fragmented and identified based on their unique mass-to-charge ratio by the mass spectrometer. imist.ma
GC-MS is widely employed in the analysis of volatile and semi-volatile compounds like this compound. It is a key tool for identifying impurities, characterizing chemical compositions, and quantifying specific components within a sample. impactfactor.orgresearchgate.net The technique's applications span various fields, including food and fragrance analysis, environmental monitoring, pharmaceutical quality control, and forensic science. news-medical.net In the context of this compound, GC-MS is used to confirm its presence in plant extracts and to characterize derivatives synthesized for various research purposes. researchgate.net
Table 1: Key Aspects of GC-MS Analysis for this compound
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Stationary Phase | The coating inside the GC column that interacts with the sample components. | A non-polar or mid-polar column (e.g., DB-5ms) is typically used for separating terpenes and ketones like this compound. |
| Carrier Gas | An inert gas (e.g., Helium, Nitrogen) that moves the vaporized sample through the column. imist.ma | Helium is commonly used for its efficiency and inertness. |
| Ionization Method | The process of creating charged ions for mass analysis, commonly Electron Ionization (EI). | EI at 70 eV is a standard method that produces reproducible fragmentation patterns for library matching and identification. |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio (e.g., Quadrupole). | A quadrupole analyzer is common in standard GC-MS systems, offering a good balance of performance and cost. |
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Compound Analysis
Headspace solid-phase microextraction (HS-SPME) is a modern sample preparation technique that is particularly effective for the analysis of volatile and semi-volatile organic compounds (VOCs) from a sample matrix. mdpi.comnih.gov This solvent-free method involves exposing a coated fiber to the headspace (the gas phase above the sample) to adsorb the volatile analytes. nih.gov The fiber is then directly inserted into the GC injector for thermal desorption and subsequent analysis by GC-MS. researchgate.net
HS-SPME offers several advantages, including simplicity, speed, and high sensitivity, making it ideal for analyzing trace amounts of volatile compounds like this compound in complex samples such as foods, spices, and plant tissues. mdpi.comrsc.org The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. researchgate.net For a compound like this compound, a fiber with mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective. nih.gov
Table 2: Typical HS-SPME Method Parameters for Volatile Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| SPME Fiber | DVB/CAR/PDMS | Suitable for a broad range of volatile and semi-volatile compounds. |
| Incubation Temperature | 50-70°C | Increases the vapor pressure of analytes, facilitating their transfer to the headspace. mdpi.comnih.gov |
| Incubation Time | 5-15 min | Allows the sample to reach thermal equilibrium before extraction. mdpi.com |
| Extraction Time | 30-60 min | Allows for sufficient adsorption of analytes onto the fiber to reach equilibrium. mdpi.comnih.gov |
| Desorption Temperature | 250°C | Ensures the complete and rapid transfer of analytes from the fiber to the GC column. mdpi.com |
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Origin Determination
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a specialized analytical technique used to determine the stable isotope ratios of specific compounds within a sample. nih.gov After separation by GC, the individual compounds are combusted or pyrolyzed to convert them into simple gases (e.g., CO₂, N₂). The isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of these gases are then precisely measured by an isotope ratio mass spectrometer. thermofisher.comscripps.edu
This technique is a powerful tool for authenticity assessment and origin determination. thermofisher.com The isotopic signature of a natural compound like this compound is influenced by the geographical, climatic, and botanical origin of the source plant. thermofisher.com By measuring the stable isotope ratios, it is possible to differentiate between natural and synthetic sources of a compound or to trace its geographical provenance. nih.govthermofisher.com For example, the ¹³C/¹²C ratio in plant-derived compounds is affected by the photosynthetic pathway of the plant (C3 vs. C4), providing a distinct isotopic fingerprint.
Table 3: Isotopic Ratios and Their Significance in Origin Determination
| Isotope Ratio | Measured As | Significance for this compound |
|---|---|---|
| ¹³C/¹²C | δ¹³C (‰) | Can differentiate between synthetic this compound (derived from petroleum) and natural this compound (from plants), and can reflect the plant's photosynthetic pathway. nih.gov |
| ²H/¹H | δ²H (‰) | Reflects the isotopic composition of local water used by the plant during biosynthesis, providing information about the geographical origin (latitude, altitude). thermofisher.com |
| ¹⁸O/¹⁶O | δ¹⁸O (‰) | Also related to the water source and metabolic processes, offering complementary geographical and botanical information. thermofisher.com |
Spectroscopic and Thermal Analysis for Structural and Stability Studies
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govnsf.gov The method is based on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies. ucdavis.edu An FTIR spectrum is a plot of infrared intensity versus wavenumber, where absorption peaks indicate the presence of specific functional groups. scite.ai
For this compound, the FTIR spectrum provides clear evidence of its key structural features. The most prominent absorption is that of the carbonyl (C=O) group from the ketone, which is a strong and sharp peak. Additionally, absorptions corresponding to C=C double bonds and C-H bonds of the alkyl chain are readily identifiable. This technique is invaluable for confirming the identity of synthesized this compound and its derivatives. researchgate.net
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (Ketone) | ~1715 cm⁻¹ | Stretching |
| C=C (Alkene) | ~1675 cm⁻¹ | Stretching |
| sp² C-H | ~3020 cm⁻¹ | Stretching |
| sp³ C-H | 2850-2970 cm⁻¹ | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive methods for determining the detailed molecular structure of organic compounds in solution. core.ac.ukcas.cz It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. hku.hk In an NMR spectrum, the chemical shift (δ) of a nucleus provides information about its local electronic environment, while spin-spin coupling constants (J) reveal connectivity between neighboring atoms. core.ac.uk
For this compound, ¹H NMR provides information on the number and type of protons, their connectivity, and stereochemistry. ¹³C NMR identifies all the unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the double bonds. researchgate.net Two-dimensional NMR experiments like COSY and HMBC can be used to establish the complete bonding framework of the molecule. This level of detailed structural information is essential for confirming the identity and purity of this compound. core.ac.uk
Table 5: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
|---|---|---|---|
| ~5.08 ppm | =CH- | ~208.5 ppm | C=O (C2) |
| ~2.50 ppm | -CH₂-C=O | ~161.8 ppm | =C (C6) |
| ~2.25 ppm | -CH₂- | ~123.5 ppm | =CH (C5) |
| ~2.14 ppm | CH₃-C=O | ~122.8 ppm | =CH (C9) |
| ~2.05 ppm | -CH₂- | ~44.0 ppm | CH₂ (C3) |
| ~1.67 ppm | =C-CH₃ | ~31.5 ppm | CH₂ (C8) |
| ~1.60 ppm | =C-CH₃ | ~29.8 ppm | CH₃ (C1) |
| ~25.6 ppm | CH₃ (C11) | ||
| ~22.4 ppm | CH₂ (C4) |
Note: NMR chemical shifts can vary slightly depending on the solvent and experimental conditions.
Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) for Thermal Behavior
The thermal behavior of this compound, particularly when incorporated into complex systems, has been investigated using Thermogravimetric Analysis (TG/TGA) and Differential Scanning Calorimetry (DSC). These techniques are crucial for understanding the stability and physical state changes of the compound under varying temperatures. researchgate.netnsf.govdiva-portal.org
A notable study involved the analysis of a β-cyclodextrin (β-CD) inclusion complex with this compound. mdpi.com In this research, DSC was used to confirm the formation of the inclusion complex by comparing its thermal profile to that of pure this compound, pure β-CD, and a simple physical mixture of the two. The DSC curve for pure this compound showed a characteristic endothermic peak at 140.5 °C. mdpi.com In contrast, the curve for the inclusion complex did not show this peak, indicating that this compound was encapsulated within the β-CD cavity, which enhanced its thermal stability. mdpi.com
The DSC thermogram for the physical mixture simply showed a superposition of the peaks for the individual components, with the characteristic peaks for β-CD dehydration and decomposition appearing at 85.5 °C and 305 °C, respectively. mdpi.com The absence of the this compound endothermic peak in the inclusion complex's thermogram is strong evidence of successful complex formation, distinguishing it from a simple mixture. mdpi.com TGA further supports these findings by measuring mass loss as a function of temperature, providing data on decomposition patterns and confirming the increased stability of the complexed this compound. mdpi.com
| Sample | Key DSC Peak(s) (°C) | Interpretation |
|---|---|---|
| This compound (Pure) | 140.5 (Endothermic) | Characteristic thermal event (e.g., boiling/decomposition). mdpi.com |
| β-Cyclodextrin (β-CD) | ~96 and ~271 (Endothermic) | Water loss and decomposition, respectively. mdpi.com |
| Physical Mixture (GA + β-CD) | 85.5 and 305 (Endothermic) | Superposition of individual component peaks, indicating no complexation. mdpi.com |
| Inclusion Complex (β-CD–GA) | This compound peak absent | Successful encapsulation of this compound, leading to enhanced thermal stability. mdpi.com |
Advanced Techniques for Interaction and Mechanism Studies
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of materials by observing the scattering pattern of X-rays that pass through them. researchgate.netnih.gov While this compound is an oil at room temperature and thus lacks a crystalline structure on its own, XRD is instrumental in studying its interactions in solid-state complexes. uj.edu.plesqc.org
In the investigation of the this compound-β-cyclodextrin (β-CD–GA) inclusion complex, XRD was employed to verify the formation of a new solid phase, distinct from the starting materials. mdpi.com The diffraction pattern of pure β-CD exhibited sharp, characteristic peaks at specific 2θ angles (e.g., 9.0°, 10.7°, 12.5°), indicating its crystalline nature. mdpi.com A simple physical mixture of this compound and β-CD produced a diffraction pattern that was merely a superposition of the patterns of the individual components. mdpi.com
However, the XRD pattern of the prepared β-CD–GA inclusion complex was markedly different. While it retained some of the main diffraction peaks of β-CD, the peak intensities were significantly weakened, and some peaks disappeared entirely, with no new peaks corresponding to a new crystalline structure appearing. mdpi.com This change from a crystalline to a more amorphous pattern is a strong indicator that the this compound guest molecule has been included within the host β-CD cavity, disrupting its original crystalline arrangement and confirming the formation of the inclusion complex rather than a simple mixture. mdpi.com
| Sample | Key XRD Diffraction Peaks (2θ angles) | Interpretation of Pattern |
|---|---|---|
| β-Cyclodextrin (β-CD) | 6.2°, 9.0°, 10.7°, 12.5° | Highly crystalline structure. mdpi.com |
| Physical Mixture (GA + β-CD) | Superposition of β-CD peaks | Simple combination of two separate phases. mdpi.com |
| Inclusion Complex (β-CD–GA) | Similar to β-CD but with weakened peak intensity | Formation of a new, more amorphous solid phase; confirmation of inclusion. mdpi.com |
Electrical Penetration Graph (EPG) for Insect Behavioral Responses
The Electrical Penetration Graph (EPG) technique is a sophisticated method used to investigate the feeding behavior of piercing-sucking insects in real-time. uit.noacs.orgacs.org It works by creating an electrical circuit through the insect and the plant, allowing researchers to precisely identify different feeding activities based on distinct waveform patterns. mdpi.comrsc.org
A study utilizing EPG investigated the antifeedant properties of this compound against the green peach aphid, Myzus persicae. researchgate.net The research aimed to understand how this compound affects the aphid's probing and feeding behavior. The EPG results showed that this compound had a weak preingestive deterrent effect, meaning it slightly delayed the aphids from initiating feeding in the phloem tissue. researchgate.net
However, the most significant finding from the EPG analysis was related to post-ingestive effects. While aphids on treated leaves did eventually reach the phloem and ingest sap, the application of this compound caused a significant increase in the mean duration of an individual sap ingestion period compared to the control. researchgate.net This, combined with free-choice tests showing that aphids ultimately refused to settle on treated leaves, indicated a postingestive deterrent activity. researchgate.net The EPG data was crucial in localizing the deterrent effect to the post-ingestion phase, suggesting that the compound's negative effect is realized after the aphid has begun to feed on the phloem sap. researchgate.net
| EPG Parameter | Control | This compound (1) | Significance |
|---|---|---|---|
| Mean duration of an individual E2 period (h) | 0.6 ± 0.1 a | 1.4 ± 0.3 b | Significant Increase |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Sensor Performance
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. diva-portal.org It is widely applied to predict and understand chemical reactions, molecular properties, and material performance. mdpi.com In the context of terpenes and related compounds, DFT calculations are instrumental in elucidating complex biosynthetic reaction mechanisms and predicting their reactivity. researchgate.net
While specific DFT studies focusing solely on the reaction mechanisms or sensor performance of this compound are not extensively documented in the reviewed literature, the methodology's application to other terpenes provides a clear framework for its potential use. DFT has been successfully employed to study the intricate carbocation cascade reactions in the biosynthesis of various sesterterpenoids and diterpenoids. researchgate.net These studies help resolve mechanistic questions that are difficult to answer through experiments alone, such as the viability of proposed intermediates and the order of ring cyclization. For example, DFT calculations have been used to compare the reactivity of different monoterpenes like limonene (B3431351) and pinene by analyzing their global chemical reactivity descriptors and bond dissociation enthalpies.
Furthermore, DFT is a key tool in designing and understanding the performance of chemical sensors. mdpi.comuit.noacs.org Researchers use DFT to calculate the adsorption energies and charge transfer between a target molecule (like a volatile organic compound) and a sensor material (such as graphene or a metal oxide). uit.noacs.org These calculations can predict the sensitivity and selectivity of a sensor for a specific analyte. Applying DFT to this compound could similarly model its interaction with various sensor surfaces, accelerating the development of new sensors for its detection in applications like food quality control or environmental monitoring.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is invaluable for understanding molecular recognition, such as the interaction between a bioactive compound like this compound and its biological target.
In the field of biocatalysis, molecular docking has been used to study the interaction of this compound with enzymes. One such study involved docking this compound into a homology model of a squalene–hopene cyclase (SHC) variant. The purpose of this in silico analysis was to visualize how this compound fits into the enzyme's active site and to understand the structural basis for the enzyme's catalytic activity in cyclization reactions. The docking results provided crucial insights into the distances between the substrate and key catalytic residues, such as the aspartate D380, helping to explain the reaction mechanism for the cyclization of this compound into valuable cyclic terpenoids.
This type of research is fundamental for enzyme engineering, where understanding ligand-receptor interactions at the molecular level allows scientists to rationally design enzyme variants with improved activity or selectivity for specific substrates like this compound. Similar docking approaches are widely used to screen potential insecticides by modeling their interaction with critical insect receptors, such as odorant-binding proteins or enzymes involved in detoxification pathways.
| Ligand | Receptor (Target) | Purpose of Study | Key Finding |
|---|---|---|---|
| This compound | Squalene–hopene cyclase (AciSHC_R2.3 homology model) | To understand the mechanism of enzyme-mediated cyclization. | Docking revealed the orientation and proximity of this compound to catalytic residues (e.g., Aspartate D380), supporting a proposed reaction mechanism. |
Applications of Analytical Research in Complex Matrices
Analyzing chemical compounds within complex matrices, such as essential oils, food products, or biological tissues, presents significant challenges due to the presence of numerous interfering substances. Advanced analytical methodologies are therefore essential for the accurate identification and quantification of target compounds like this compound.
The techniques discussed previously are frequently applied to study this compound in such complex environments. For instance, the use of DSC, TGA, and XRD to analyze the β-cyclodextrin inclusion complex of this compound is a prime example of characterizing the compound within a solid-state matrix. mdpi.com This research is relevant for applications in the food and pharmaceutical industries, where such complexes can improve the stability and solubility of volatile flavor or active compounds. mdpi.com
In the context of natural products, this compound is a component of various essential oils. esqc.org The analysis of essential oils requires high-resolution chromatographic techniques, most commonly Gas Chromatography coupled with Mass Spectrometry (GC-MS), to separate this compound from dozens or even hundreds of other volatile and semi-volatile compounds. These methods allow for both the qualitative identification and quantitative determination of this compound, which is crucial for quality control and authenticity assessment of essential oils.
Furthermore, studying the behavioral effects of this compound on insects using EPG inherently involves a complex biological matrix. researchgate.net The technique monitors the insect's stylet as it navigates through various plant tissues (epidermis, mesophyll, phloem), demonstrating how analytical methods can probe interactions within a living, heterogeneous system. researchgate.net Similarly, molecular docking and DFT calculations are used to predict how this compound will behave and interact within the highly complex and specific environment of a protein's active site.
Authentication and Traceability of Natural Products
The authentication of natural products is a critical aspect of quality control, ensuring that products are genuine and unadulterated. The market for botanical products often faces challenges with adulterated items, making it essential to guarantee the quality and safety of consumer products. indena.com Chemical identification through analytical "fingerprinting" is a mandatory test for characterizing the secondary metabolites that define a botanical's identity and origin. indena.com
This compound, as a component of essential oils from various plants, serves as a chemical marker in these fingerprinting processes. nih.gov Its presence, absence, or concentration relative to other compounds can help verify the authenticity and traceability of raw botanical materials. Analytical techniques are employed to create a detailed chemical profile, or "fingerprint," of a natural product. The detection of this compound within this profile can confirm the identity of the plant species and potentially its geographical origin, as the composition of secondary metabolites can vary with environmental conditions. This ensures the reliability and consistency of the extracts' composition from cultivation to the finished ingredient. indena.com
Volatile Organic Compound (VOC) Biomarker Analysis in Food Quality Assessment
This compound plays a significant role as a Volatile Organic Compound (VOC) biomarker in the assessment of food quality. sciopen.comresearchgate.net VOCs are metabolic byproducts that can be analyzed to monitor biological processes, such as the spoilage of food products. mdpi.com The analysis of these compounds offers a non-invasive way to assess the freshness and quality of agricultural products.
In the context of food quality, this compound has been identified as a crucial VOC biomarker for evaluating the condition of diverse agricultural products, including cooked rice. sciopen.comresearchgate.net As cooked rice begins to spoil, its VOC profile changes, and the concentration of this compound can be monitored to determine its freshness. This method provides a reliable way to detect spoilage, ensuring food security and improving the palatability of food products. sciopen.comresearchgate.net The study of the complete set of VOCs produced by an organism, known as the "volatilome," is an emerging field that aids in identifying such specific biomarkers for various applications, including food science. nih.gov
Table 1: Research Findings on this compound as a VOC Biomarker in Cooked Rice
| Application | Biomarker | Significance | Detection Method |
|---|---|---|---|
| Evaluation of spoiled cooked rice | This compound | Acts as a key indicator of spoilage, allowing for the assessment of freshness and palatability. sciopen.comresearchgate.net | Iron (Fe)-doped WO3-x gas sensor. sciopen.comresearchgate.net |
Ultrasensitive Detection in Gas Sensing Applications
The ability to detect ultralow concentrations of VOCs like this compound is essential for its practical application as a biomarker. sciopen.comresearchgate.net To this end, advanced gas sensing technologies have been developed for highly sensitive and selective detection. One such technology involves the use of an iron (Fe)-doped tungsten oxide (WO3-x) gas sensor. sciopen.comresearchgate.net
This type of sensor demonstrates significantly enhanced sensitivity and a low limit of detection (LOD) for this compound. sciopen.comresearchgate.net The precise regulation of oxygen vacancies and the sophisticatedly-active electron transition achieved by doping the tungsten oxide nanoparticles with iron (Fe3+) are responsible for the sensor's high performance. sciopen.comresearchgate.net Such sensors are crucial for real-time monitoring applications where instantaneous and accurate measurements of trace gases are required. eurekalert.org The development of these ultrasensitive devices opens the door for practical field applications in food security and quality control. sciopen.comeurekalert.org
Table 2: Performance of an Fe-doped WO3-x Gas Sensor for this compound Detection
| Performance Metric | Value | Conditions |
|---|---|---|
| Sensitivity | 23.47 | At 6 ppm of this compound. sciopen.comresearchgate.net |
| Limit of Detection (LOD) | 237 ppb | Indicates ability to detect very low concentrations. sciopen.comresearchgate.net |
| Stability | Outstanding long-term stability | Ensures reliable and repeatable measurements over time. sciopen.comresearchgate.net |
Research Frontiers and Prospective Applications of Geranylacetone
Biotechnological and Green Chemistry Innovations
The push towards sustainable and environmentally friendly chemical production has highlighted the potential of biotechnological approaches. Geranylacetone serves as both a target for sustainable synthesis and a precursor for other valuable compounds, driving innovation in green chemistry.
Terpenoids are a vast and diverse class of natural products with wide-ranging industrial applications, from fragrances and flavorings to pharmaceuticals and biofuels. nih.gov Traditionally, many terpenoids are extracted from natural sources where they occur in low quantities, or they are produced through chemical synthesis reliant on petrochemicals. nih.gov Metabolic engineering of microorganisms and plants offers a more sustainable platform for producing these valuable chemicals from renewable resources like carbon dioxide and sunlight. nih.govmdpi.com
This compound is a key intermediate in the biosynthesis of various other terpenes and steroids. wikipedia.orgnmppdb.com.ng For instance, it is a known precursor to isophytol, a crucial component in the synthesis of Vitamin E, and to other derivatives like farnesol (B120207) and nerolidol. wikipedia.orgnmppdb.com.ngchemicalbook.com It is also a precursor for the commercial synthesis of squalene, a triterpene used in cosmetics and as an adjuvant in vaccines. wikipedia.orgwikipedia.org Research in synthetic biology aims to engineer microbial hosts, such as Saccharomyces cerevisiae (yeast) or bacteria, to harbor biosynthetic pathways that can convert simple sugars or other renewable feedstocks into this compound and subsequently into more complex terpenoids. wikipedia.orgnih.gov These biotechnological routes are pivotal for creating sustainable and reliable supply chains for a variety of high-value, enantiopure terpenoids.
| Precursor | Target Compound | Industrial Application |
| This compound | Isophytol | Vitamin E Synthesis chemicalbook.com |
| This compound | Farnesol, Nerolidol | Fragrance, Intermediates wikipedia.orgnmppdb.com.ng |
| This compound | Squalene | Cosmetics, Vaccine Adjuvants wikipedia.orgwikipedia.org |
The environmental and health concerns associated with synthetic chemical pesticides have spurred the search for safer, biodegradable alternatives known as biopesticides. iscientific.orgiikii.com.sg Natural compounds derived from plants, such as this compound, are prime candidates for developing these green pest control solutions. iikii.com.sgnih.gov
This compound and its derivatives have demonstrated notable insecticidal and antifeedant properties. nih.govmdpi.comnih.gov Research has shown that these compounds can act as deterrents against agricultural pests like the green peach aphid, Myzus persicae. nih.govnih.gov Studies indicate that while this compound may only have a weak pre-ingestive deterrent effect, it exhibits a significant postingestive activity, causing aphids to refuse to settle on treated plants after feeding. nih.govnih.gov Furthermore, derivatives of this compound have been synthesized and tested for larvicidal activity against mosquito species such as Culex quinquefasciatus, a vector for several diseases. mdpi.com Certain synthesized derivatives have been identified as efficient insecticides, paving the way for the development of new eco-friendly pesticides. mdpi.com The use of such natural compounds aligns with the principles of sustainable agriculture by offering targeted pest control with lower risks to non-target organisms and the environment. iscientific.org
Pharmaceutical and Medicinal Chemistry Research
The unique chemical structure of this compound makes it an attractive molecule for medicinal chemists exploring new therapeutic agents. Its potential as a foundational structure for drug design and its inherent biological activities are subjects of ongoing investigation.
In drug discovery, a molecular scaffold is a core structure from which a library of new compounds can be synthesized and screened for therapeutic activity. rsc.org The acyclic terpenoid backbone of this compound provides a versatile scaffold that can be chemically modified to create a diverse range of derivatives. This approach is fundamental to medicinal chemistry, where slight structural modifications can lead to significant changes in biological function, potency, and specificity. arxiv.org
The synthesis of derivatives from the this compound structure is an active area of research. For example, the creation of Mannich base derivatives has been explored to enhance larvicidal activity. mdpi.com This process of using this compound as a starting material to build more complex molecules with specific biological targets is a key strategy in the search for new drugs. mdpi.com Its role as a precursor to naturally derived, biologically active compounds like Vitamin E further underscores its value as a foundational structure in the development of new therapeutic and health-promoting agents. chemicalbook.com
This compound has been identified as a component in several plant extracts that exhibit anticancer and antioxidant properties. nih.gov This has led to more focused investigations into its specific therapeutic potential.
As an antioxidant, this compound has been shown to function as a free radical scavenger, although this effect is more pronounced at higher concentrations. nih.gov Its antioxidant capacity has been evaluated using various in vitro biological assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which showed a modest dose-dependent effect. nih.govresearchgate.net
The anticancer potential of this compound has also been explored. It has been shown to inhibit the growth of specific cancer cell lines, including melanoma B-16 and leukemia HL-60 cells. nih.gov One study noted that in an in vivo animal model, five daily doses of 50 mg/kg resulted in a 40% success rate in treatment. nih.gov However, other research using MTT assays on the T47D breast cancer cell line found low cytotoxicity, with IC₅₀ values exceeding 100 μg/mL. nih.gov These varied results highlight the need for further advanced investigations to fully understand the mechanisms of action and the specific cancer types against which this compound may be most effective.
| Research Area | Finding | Cell Lines / Models Studied |
| Antioxidant Activity | Functions as a free radical scavenger. nih.gov | DPPH, ABTS, and FRAP assays. nih.gov |
| Anticancer Activity | Inhibits growth of some cancer cells. nih.gov | Melanoma B-16, Leukemia HL-60. nih.gov |
| Showed 40% treatment success in an in vivo model. nih.gov | Immunocompromised rats with implanted cancer cells. nih.gov | |
| Demonstrated low cytotoxicity in another study. nih.gov | T47D breast cancer cells. nih.gov |
Material Science and Compound Stability Enhancement
The practical application of volatile and poorly water-soluble compounds like this compound in industries such as food, fragrance, and pharmaceuticals is often limited by their physical properties. nih.gov Research in material science offers innovative solutions to enhance the stability, solubility, and delivery of such compounds.
A significant advancement in this area is the use of encapsulation techniques. One study successfully prepared an inclusion complex of this compound with β-cyclodextrin, a cyclic oligosaccharide. nih.gov This process effectively entraps the this compound molecule within the cyclodextrin (B1172386) cavity. nih.gov The formation of this complex was shown to significantly improve the water solubility and thermal stability of this compound. nih.gov Thermodynamic and kinetic analyses of the β-cyclodextrin–this compound complex revealed that the inclusion reaction is a spontaneous, endothermic process and that the binding force is primarily Van der Waals forces. nih.gov This enhanced stability is particularly valuable in applications like cigarette flavoring, where the inclusion complex prevents the volatile compound from degrading or evaporating prematurely, thereby improving the sensory quality of the final product over time. nih.gov Such techniques provide a basis for expanding the use of this compound in food processing, medicine, and other industries. nih.gov
Strategies for Improving Water Solubility and Overall Stability (e.g., Inclusion Complexes with β-Cyclodextrin)
A significant hurdle in expanding the applications of this compound is its low solubility in aqueous solutions and its inherent volatility, which can lead to a loss of efficacy and aroma over time. researchgate.net A primary strategy to mitigate these issues is through molecular encapsulation, particularly by forming inclusion complexes with cyclodextrins.
β-Cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucose units linked in a ring, forming a truncated cone-shaped molecule. This structure features a hydrophilic exterior and a hydrophobic inner cavity, making it an ideal host for encapsulating nonpolar guest molecules like this compound. mdpi.com The formation of an inclusion complex (β-CD-GA) effectively shields the this compound molecule from the external environment, leading to enhanced water solubility and improved thermal and chemical stability.
The complexation is a spontaneous, endothermic process, driven by the release of "high-energy" water molecules from the β-CD cavity, which is an entropically favorable event. The primary binding force responsible for holding the this compound molecule within the cyclodextrin cavity is the Van der Waals force. researchgate.net
Research has demonstrated the successful preparation of a β-CD-geranylacetone inclusion complex using a saturated water solution method. The formation and properties of this complex have been confirmed through various analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (X-RD), Thermogravimetric Analysis (TG), and Differential Scanning Calorimetry (DSC). researchgate.net Thermodynamic and kinetic analyses have provided quantitative insights into the stability and formation of the complex.
Table 1: Thermodynamic and Kinetic Parameters for the β-Cyclodextrin-Geranylacetone Inclusion Complex
| Parameter | Value | Significance |
|---|---|---|
| Enthalpy Change (ΔH) | 11.66 kJ mol⁻¹ | Indicates an endothermic inclusion process. |
| Entropy Change (ΔS) | 0.082 kJ mol⁻¹ K⁻¹ | Positive value suggests the process is entropically driven. |
| Gibbs Free Energy Change (ΔG) | -14.49 kJ mol⁻¹ | Negative value confirms the spontaneity of the complex formation. |
| Average Activation Energy (Ea) | 180.90 kJ mol⁻¹ | Represents the energy barrier for thermal decomposition, indicating enhanced thermal stability. |
The formation of this inclusion complex significantly improves the solubility and stability of this compound, thereby providing a basis for its application in industries such as food processing, medicine, and consumer products where controlled properties are essential. researchgate.net
Controlled Release and Adsorption Mechanism Studies
The encapsulation of this compound within a β-cyclodextrin host not only enhances its stability and solubility but also provides a mechanism for its controlled release. Controlled release systems are designed to deliver an active compound at a predetermined rate and for a specified duration, which is highly desirable in applications like flavor release in food products or the delivery of active ingredients in pharmaceuticals.
The adsorption of this compound into the β-CD cavity is a dynamic equilibrium process. The non-covalent Van der Waals forces holding the guest molecule within the host are reversible. researchgate.net Release of the this compound can be triggered by environmental changes, such as the presence of water or changes in temperature. When the complex is exposed to a high-humidity environment or dissolved in water, water molecules can compete for space within the cyclodextrin cavity, leading to the gradual displacement and release of the encapsulated this compound. This property is particularly useful in applications such as air fresheners or flavored teas, where the release of the aroma is desired upon exposure to moisture.
The kinetics of release are influenced by several factors, including the stability constant of the inclusion complex, the concentration gradient of this compound between the complex and the surrounding medium, and environmental conditions like temperature and humidity. The thermal decomposition of the inclusion complex follows first-order kinetics, indicating that the rate of decomposition (and thus release at high temperatures) is directly proportional to the concentration of the complex. researchgate.net This controlled-release mechanism allows for a sustained and prolonged effect, preserving the volatile compound until its release is needed.
Development of Advanced Sensing Technologies
This compound is a key volatile organic compound (VOC) that contributes to the characteristic aroma and flavor profile of various agricultural products, such as cooked rice. sciopen.com The concentration of this compound can serve as a biomarker for food quality, freshness, and potential spoilage. Consequently, there is a growing need for advanced sensing technologies capable of detecting and quantifying this compound with high sensitivity and selectivity.
The development of such sensors is crucial for quality control in the food industry, allowing for real-time monitoring on production lines and ensuring product consistency. syft.com Traditional methods for VOC analysis, like gas chromatography-mass spectrometry (GC-MS), are highly accurate but are also time-consuming, expensive, and require laboratory settings, making them unsuitable for rapid, on-site measurements. nih.gov This has spurred research into alternative sensing technologies, including electronic noses and chemiresistive gas sensors, which offer the potential for portable, real-time, and cost-effective analysis. azom.commdpi.com
Fabrication of Highly Sensitive Sensors for this compound Detection
A significant advancement in this area is the fabrication of a highly sensitive gas sensor specifically for the detection of this compound at room temperature. sciopen.com Researchers have developed a sensor based on iron (Fe)-doped tungsten oxide (WO₃₋ₓ) nanoparticles. This chemiresistive sensor operates by measuring the change in electrical resistance of the sensing material upon exposure to the target gas.
The fabrication process involves a hydrothermal synthesis method to create the Fe-doped WO₃₋ₓ nanoparticles. The key to the sensor's high performance lies in the precise regulation of oxygen vacancies and the sophisticatedly-active electron transition properties of the material, which are controlled by modifying the doping amount of Fe³⁺ ions. sciopen.com Oxygen vacancies on the surface of the metal oxide act as active sites for gas adsorption, enhancing the sensor's response.
The performance of this novel sensor has been rigorously tested, demonstrating its suitability for practical applications.
Table 2: Performance Characteristics of the Fe-doped WO₃₋ₓ Sensor for this compound Detection
| Performance Metric | Value/Characteristic |
|---|---|
| Sensitivity | High sensitivity with a response of 23.47 at 6 ppm. |
| Limit of Detection (LOD) | Low LOD of 237 ppb. |
| Selectivity | Optimal selectivity for this compound over other interfering VOCs. |
| Stability | Outstanding long-term stability. |
| Operating Temperature | Room temperature operation. |
The enhanced sensing mechanism was further substantiated through density functional theory (DFT) calculations. sciopen.com This technology provides a reliable and practical method for detecting this compound as a VOC biomarker, with direct applications in ensuring food security and quality assessment, such as evaluating the freshness of cooked rice. sciopen.com
Q & A
Q. What analytical methods are most effective for quantifying geranylacetone in gas-phase oxidation studies?
this compound’s low vapor pressure (3.5 Pa at 298 K) and phase partitioning (condensed vs. gas phase) require specialized techniques. Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5MS) is recommended for separation, coupled with calibration curves using synthetic standards. Humidity (RH) must be controlled, as dry conditions yield ~5 µg m⁻³, while 70% RH increases concentrations to 19 µg m⁻³ due to enhanced partitioning . For condensed-phase analysis, liquid chromatography (HPLC) with UV detection at 220 nm is suitable, validated against NMR and MS for purity confirmation .
Q. How can researchers verify the purity of synthetic this compound for biological assays?
Purity validation should include:
- HPLC : Use a C18 column with isocratic elution (e.g., 70% methanol/30% water) to assess chromatographic homogeneity.
- NMR : Confirm structural integrity via characteristic peaks (e.g., δ 2.14 ppm for ketone protons, δ 5.1–5.3 ppm for conjugated dienes).
- MS : Ensure molecular ion [M+H]⁺ at m/z 195.3 matches the expected mass (C₁₃H₂₂O, MW 194.31) .
Q. What experimental conditions optimize this compound synthesis via squalene ozonolysis?
Use a flow-tube reactor with controlled O₃ exposure (10 ppb h⁻¹) and 70% RH to maximize yields (19 µg m⁻³). Avoid exposures >20 ppb h⁻¹, as this compound is fully consumed by secondary ozonolysis . For isomer-specific studies (e.g., cis/trans mixtures), employ preparative GC to isolate isomers (57/43 ratio) before testing bioactivity .
Advanced Research Questions
Q. How does this compound inhibit carotene biosynthesis in Synechococcus, and what methodological controls are critical?
this compound blocks phytofluene-to-β-carotene conversion, evidenced by phytofluene accumulation in stationary-phase cultures. Key steps:
- Dose-response assays : Apply 10 ppm this compound (isolated isomers) to cultures and measure carotenoid depletion via HPLC at 450 nm over 3–9 hours.
- Controls : Include diphenylamine (known carotenoid inhibitor) and solvent-only treatments.
- Specificity checks : Monitor chlorophyll a levels to confirm selective inhibition of carotenogenesis .
Q. What mechanisms underlie this compound’s dual activity as a TRPV1 agonist and BACE1 inhibitor?
- TRPV1 activation : Use TRPV1-transfected HEK293 cells with Ca²⁺ flux assays. This compound (10 µM) induces Ca²⁺ influx (Δ[Ca²⁺] = ~200 nM), blocked by TRPV1 antagonists (e.g., capsazepine). Compare responses to capsaicin (positive control) .
- BACE1 inhibition : Screen this compound (200 µM) against recombinant BACE1 using fluorogenic substrates (e.g., MCA-EVNLDAEFK-DNP). IC₅₀ values should align with sesquiterpenoid inhibitors like diphenylamine .
Q. How can conflicting data on this compound’s phase partitioning (gas vs. condensed) be resolved?
Discrepancies arise from its vapor pressure (3.5 Pa) favoring the condensed phase, yet gas-phase detection is possible under high RH. Mitigation strategies:
- Analytical sensitivity : Use proton-transfer-reaction mass spectrometry (PTR-MS) for trace gas detection (<1 µg m⁻³).
- Phase modeling : Apply partitioning models (e.g., absorptive vs. adsorptive) using octanol-air partition coefficients (log Kₒₐ ~5.2) .
Q. What experimental designs address this compound’s rapid degradation in environmental chambers?
- Short-term exposures : Limit reaction times to <2 hours to prevent secondary oxidation.
- Radical scavengers : Add cyclohexane (10 ppm) to quench OH radicals.
- Real-time monitoring : Deploy cavity ring-down spectroscopy (CRDS) for in situ O₃ and this compound quantification .
Methodological Best Practices
- Data validation : Cross-reference GC-MS results with FTIR for functional group confirmation .
- Isomer-specific assays : Always separate cis/trans isomers via preparative GC to avoid confounding bioactivity results .
- Ethical reporting : Disclose all analytical parameters (e.g., RH, O₃ exposure) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
